2-(Oxolan-3-yloxy)-1,3-thiazole
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Overview
Description
2-(Oxolan-3-yloxy)-1,3-thiazole is an organic compound that features a thiazole ring substituted with an oxolan-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yloxy)-1,3-thiazole typically involves the reaction of a thiazole derivative with an oxolan-3-yloxy precursor. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with an oxolan-3-yloxy halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yloxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxolan-3-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-(Oxolan-3-yloxy)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yloxy)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxolan-3-yloxy group can enhance the compound’s solubility and bioavailability, while the thiazole ring can engage in π-π interactions or hydrogen bonding with target molecules. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
2-(Oxolan-3-yloxy)-1,3-thiazole can be compared with other thiazole derivatives and oxolan-3-yloxy-substituted compounds:
Similar Compounds: Thiazole, oxolan-3-yloxy derivatives, thiazole-oxane hybrids
Uniqueness: The combination of the thiazole ring and oxolan-3-yloxy group in a single molecule provides unique structural and functional properties that are not present in other similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Biological Activity
2-(Oxolan-3-yloxy)-1,3-thiazole is a heterocyclic compound that incorporates a thiazole ring substituted with an oxolane group. This structure positions it within a class of compounds that have demonstrated diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a five-membered thiazole ring containing nitrogen and sulfur atoms, along with a four-membered oxolane ring. Its synthesis can be achieved through reactions involving 2-amino-1,3-thiazole and epichlorohydrin, among other methods . Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on thiazole analogues demonstrated potent activity against breast cancer cell lines MCF-7 and MDA-MB-231, with some derivatives showing IC50 values as low as 5.73 µM . The mechanism of action often involves cell cycle arrest and induction of apoptosis, highlighting the potential of these compounds in cancer therapy .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4 | MCF-7 | 5.73 | Apoptosis induction, G1 arrest |
4 | MDA-MB-231 | 12.15 | Apoptosis induction, G1 arrest |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives are noted for their antimicrobial activities. A study evaluating various thiazole derivatives found that several exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria . The antibacterial activity was assessed using diffusion methods against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Activity (Zone of Inhibition) |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Significant |
Study on Thiazole Derivatives
A recent study synthesized a series of thiazole derivatives and assessed their biological activities. Among these, specific compounds demonstrated strong inhibitory effects against cancer cell proliferation while maintaining low toxicity towards normal cells . The study also highlighted the structural features that contributed to enhanced biological activity.
Exploration of Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against pathogenic bacteria. The results indicated that certain substitutions on the thiazole ring significantly influenced their antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-9-5-6(1)10-7-8-2-4-11-7/h2,4,6H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGQNXSRHLFYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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